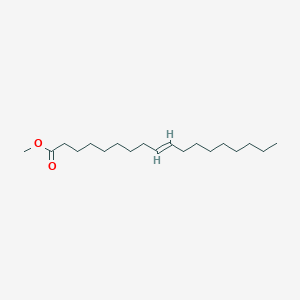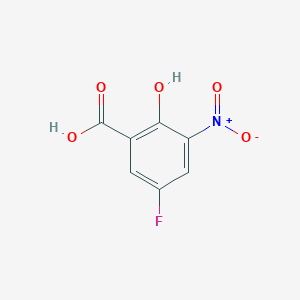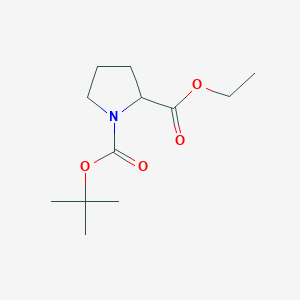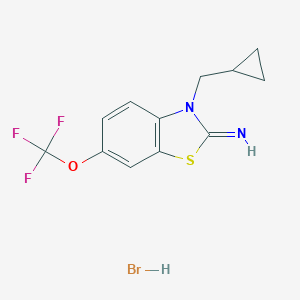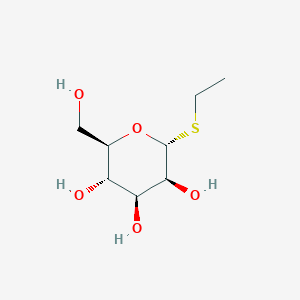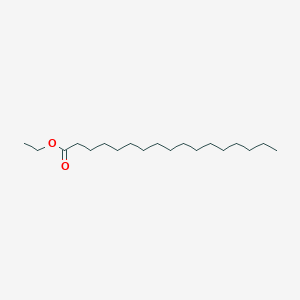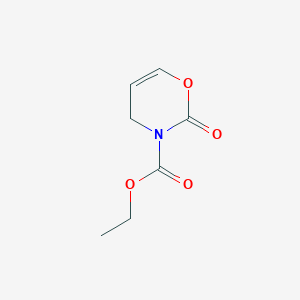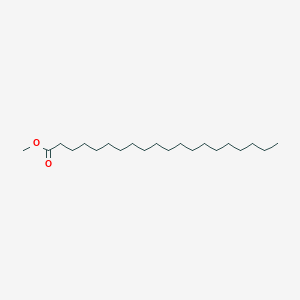
十五烷酸甲酯
科学研究应用
十五烷酸甲酯在科学研究中有多种应用:
化学: 它被用作气相色谱和质谱分析脂肪酸甲酯的参考标准。
生物学: 它作为生物标志物用于鉴定某些细菌物种。
医学: 正在进行研究以探索其潜在的治疗特性。
工业: 它用于生产润滑剂、表面活性剂和增塑剂.
5. 作用机理
十五烷酸甲酯的作用机理涉及它与各种分子靶标和途径的相互作用。在生物系统中,它可以代谢成其他脂肪酸和酯,然后可以参与各种生化过程。 确切的途径和靶标取决于化合物使用的特定应用和环境 .
类似化合物:
- 十四烷酸甲酯(肉豆蔻酸甲酯)
- 十六烷酸甲酯(棕榈酸甲酯)
- 十八烷酸甲酯(硬脂酸甲酯)
比较: 十五烷酸甲酯由于其特定的链长和性质而独一无二。与十四烷酸甲酯和十六烷酸甲酯相比,它具有更长的碳链,这影响了其物理性质,如熔点和溶解度。 其应用和反应性也可能根据这些结构差异而有所不同 .
准备方法
合成路线和反应条件: 十五烷酸甲酯可以通过十五烷酸与甲醇的酯化反应合成。反应通常需要使用强酸催化剂,例如硫酸,以促进酯化过程。 反应在回流条件下进行,以确保酸完全转化为酯 .
工业生产方法: 在工业环境中,十五烷酸甲酯通过类似的酯化过程但规模更大而生产。反应条件经过优化,以最大限度地提高产量和纯度。 然后通过蒸馏纯化产品,以去除任何未反应的起始原料和副产物 .
反应类型:
氧化: 十五烷酸甲酯可以发生氧化反应,形成各种氧化产物,包括醛和羧酸。
还原: 它可以被还原以形成相应的醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
主要产物:
氧化: 醛和羧酸。
还原: 醇。
取代: 各种酯衍生物.
作用机制
The mechanism of action of methyl pentadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form other fatty acids and esters, which can then participate in various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
- Methyl tetradecanoate (myristic acid methyl ester)
- Methyl hexadecanoate (palmitic acid methyl ester)
- Methyl octadecanoate (stearic acid methyl ester)
Comparison: Methyl pentadecanoate is unique due to its specific chain length and properties. Compared to methyl tetradecanoate and methyl hexadecanoate, it has a longer carbon chain, which affects its physical properties such as melting point and solubility. Its applications and reactivity can also differ based on these structural differences .
属性
IUPAC Name |
methyl pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040769 | |
| Record name | Methyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7132-64-1, 68937-84-8 | |
| Record name | Methyl pentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C12-18, Me esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C12-18, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl pentadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PENTADECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl pentadecanoate and where is it found?
A1: Methyl pentadecanoate (CAS number 1731-92-6) is a saturated fatty acid methyl ester naturally occurring in various plants. It has been identified in lebui beans [], the bark of Aralia elata Seemann [], Phyllanthus amarus leaves [], Nigella sativa seeds [], Bridelia stipularis [], and the brown seaweed Iyengaria stellata [].
Q2: What is the molecular formula and molecular weight of Methyl pentadecanoate?
A2: The molecular formula of Methyl pentadecanoate is C16H32O2. Its molecular weight is 256.42 g/mol.
Q3: What are the typical analytical methods used to identify and quantify Methyl pentadecanoate?
A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify Methyl pentadecanoate [, , , , , ]. In some cases, gas liquid chromatography (GLC) is also employed for analysis [].
Q4: Has the use of an internal standard been explored in the quantitative analysis of Methyl pentadecanoate?
A4: Yes, methyl pentadecanoate has been successfully employed as an internal standard in the GC analysis of fatty acids, specifically in the study of tung oil [].
Q5: Is there research on the volumetric properties of Methyl pentadecanoate mixtures?
A5: Yes, studies have investigated the volumetric properties of Methyl pentadecanoate in mixtures with ethanol (C2H6O) [, ].
Q6: Are there any known biological activities or applications of Methyl pentadecanoate?
A6: While Methyl pentadecanoate itself has not been extensively studied for its biological activity, its presence in plants with known medicinal properties like Bridelia stipularis [] and Commiphora swynnertonii [] suggests it may play a role in their bioactivity. For instance, the fixed oils from Bridelia stipularis where Methyl pentadecanoate was found, have shown antibacterial activity [].
Q7: What is the role of Methyl pentadecanoate in the study of biodiesel?
A7: Methyl pentadecanoate, alongside other long-chain methyl esters, is a significant component of biodiesel produced from waste cooking oil via transesterification [].
Q8: What is known about the autoxidation of Methyl pentadecanoate?
A8: While not directly studied, research on Acholeplasma laidlawii membranes containing palmitate and linoleate moieties suggests that autoxidation can lead to the formation of shorter-chain esters, including methyl pentadecanoate, likely arising from the cleavage of alpha-hydroperoxides [, ].
Q9: Is there any information on the olfactory response of insects to Methyl pentadecanoate?
A9: While not specifically focusing on Methyl pentadecanoate, research has explored the olfactory behavior of the red flour beetle (Tribolium castaneum) towards various natural fatty acid esters [], suggesting a potential role of these compounds, including Methyl pentadecanoate, in insect chemical communication.
Q10: Has Methyl pentadecanoate been isolated from any unique sources?
A10: Yes, Methyl pentadecanoate has been identified as a component of the lipoarabinomannan (LAM) molecule in the bacterium Amycolatopsis sulphurea []. Interestingly, this LAM also features a unique mannose-capped structure, distinguishing it from mycobacterial LAMs.
Q11: What is the significance of 14-methyl-pentadecanoate in the context of Amycolatopsis sulphurea?
A11: The presence of 14-methyl-pentadecanoate in the LAM of Amycolatopsis sulphurea is particularly noteworthy as it's considered a characteristic fatty acid of the Amycolatopsis genus []. This finding contributes to our understanding of the chemotaxonomic features of this bacterial genus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


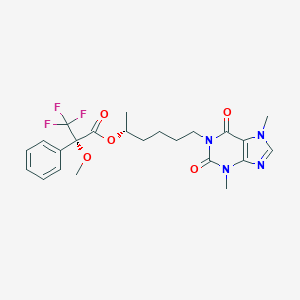
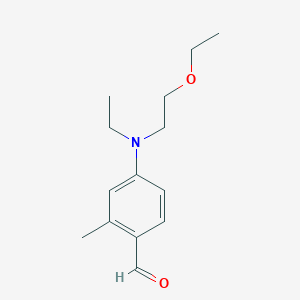

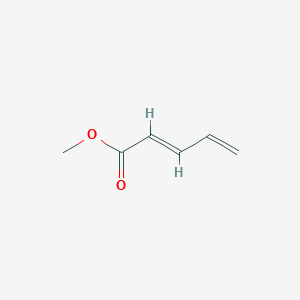
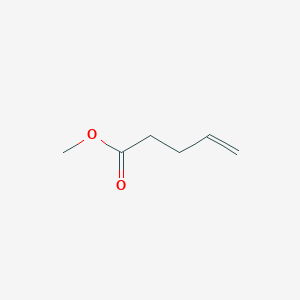
![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)
